molecular formula C11H13NO3 B8287099 4-tert-Butyl-3-nitrobenzenecarbaldehyde

4-tert-Butyl-3-nitrobenzenecarbaldehyde

Cat. No. B8287099
M. Wt: 207.23 g/mol
InChI Key: XMETVUVDKGVBIA-UHFFFAOYSA-N
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Patent
US05880147

Procedure details

240 g of manganese dioxide were added to a solution of 30 g (0.14 mol) of 2-t-butyl-5-hydroxymethyl-l-nitrobenzene (prepared as described in Preparation 10) in 450 ml of chloroform, and the resulting mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was filtered to remove manganese dioxide, and the filtrate was freed from the solvent by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 1:5 by volume mixture of ethyl acetate and hexane as the eluent, to give 27.4 g of the title compound.
Name
2-t-butyl-5-hydroxymethyl-l-nitrobenzene
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14])([CH3:4])([CH3:3])[CH3:2]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
2-t-butyl-5-hydroxymethyl-l-nitrobenzene
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
240 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove manganese dioxide
DISTILLATION
Type
DISTILLATION
Details
the filtrate was freed from the solvent by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and hexane as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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